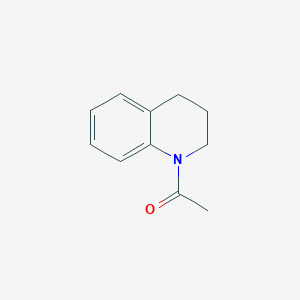

1-Acetyl-1,2,3,4-tetrahydroquinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNRQGJSQRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324444 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4169-19-1 | |

| Record name | Kyuzol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Tetrahydroquinoline Scaffold in Medicinal Chemistry Research

The tetrahydroquinoline (THQ) framework, a bicyclic structure composed of a benzene (B151609) ring fused to a partially saturated nitrogen-containing ring, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This designation is due to its ability to bind to a wide variety of biological targets, enabling the development of compounds with diverse pharmacological activities. tandfonline.com

Naturally occurring and synthetic compounds containing the tetrahydroquinoline core have demonstrated a broad spectrum of biological effects. nih.govingentaconnect.com Research has extensively documented their potential as:

Anticancer agents: Tetrahydroquinoline-based compounds have been shown to exhibit cytotoxic effects on various human cancer cell lines, acting through mechanisms like inhibiting cell proliferation, inducing apoptosis (programmed cell death), and disrupting cell migration. nih.govingentaconnect.comresearchgate.neteurekaselect.com

Anti-inflammatory agents: Certain derivatives have shown promise in modulating inflammatory pathways. researchgate.net

Antimicrobial agents: The scaffold is a key component in molecules designed to combat bacterial and fungal infections. rsc.org

Antiviral agents: Notably, derivatives are being investigated for activity against viruses like HIV. researchgate.netnih.gov

Antihypertensive and Antimalarial agents: The versatility of the scaffold extends to cardiovascular and anti-parasitic applications. nih.gov

This wide range of activities has made the tetrahydroquinoline ring system a focal point for the design and development of new therapeutic agents. nih.govingentaconnect.com

| Biological Activity | Therapeutic Area | Mechanism of Action (Examples) |

|---|---|---|

| Anticancer | Oncology | Inhibition of cell proliferation, induction of apoptosis, DNA fragmentation, inhibition of tubulin polymerization. nih.govresearchgate.net |

| Anti-inflammatory | Immunology | Modulation of inflammatory pathways. researchgate.net |

| Antimicrobial | Infectious Disease | Disruption of microbial cell processes. rsc.org |

| Antiviral | Infectious Disease | Inhibition of viral replication (e.g., anti-HIV activity). researchgate.netnih.gov |

| Antihypertensive | Cardiology | Modulation of cardiovascular targets. nih.gov |

Distinctive Role and Academic Relevance of N Acylated Tetrahydroquinoline Derivatives

The introduction of an acyl group, such as an acetyl group, onto the nitrogen atom of the tetrahydroquinoline ring (a process known as N-acylation) plays a crucial and distinct role in both synthetic and medicinal chemistry. 1-Acetyl-1,2,3,4-tetrahydroquinoline is a prime example of this class of compounds.

The N-acetyl group significantly modifies the physicochemical and biological properties of the parent molecule. One of its primary effects is to enhance the compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to penetrate cell membranes and interact with biological targets. Furthermore, the acetyl group modulates the electronic properties of the scaffold.

From a synthetic standpoint, N-acylation is a critical step in many chemical processes. It can serve as a protective group, influencing the regioselectivity of subsequent reactions like Friedel-Crafts acylation on the aromatic ring. rsc.org The N-acyl moiety is also a key feature in foundational synthesis reactions like the Bischler–Napieralski reaction, which is used to construct the isoquinoline (B145761) core (a structural isomer of quinoline). rsc.org

In medicinal chemistry, N-acylation is a deliberate strategy to fine-tune the pharmacological activity of a compound. Research has shown that modifying the N-acyl group, for instance by increasing the acyl chain length, can alter a ligand's efficacy and selectivity for specific biological receptors, such as opioid receptors. nih.gov This makes N-acylated derivatives like this compound valuable as intermediates for creating more complex molecules and as subjects of study in their own right. nih.gov

| Property | 1,2,3,4-Tetrahydroquinoline (B108954) (Parent Compound) | This compound | Effect of N-Acetylation |

|---|---|---|---|

| Molecular Weight (g/mol) | 133.19 | ~175.2 | Increase |

| LogP (Lipophilicity) | 1.8 | ~2.1 | Increase (Enhanced Lipophilicity) |

| Solubility in Water | Moderately soluble | Low | Decrease |

| Stability | Stable under inert conditions | Sensitive to hydrolysis | Decrease |

Data sourced from predictions noted in BenchChem.

Overview of Research Trajectories for 1 Acetyl 1,2,3,4 Tetrahydroquinoline and Its Analogs

Direct Acylation Approaches to this compound

The most straightforward method for the synthesis of this compound is the direct N-acylation of 1,2,3,4-tetrahydroquinoline (B108954). This approach involves the reaction of the secondary amine of the tetrahydroquinoline ring with an acetylating agent. A common and effective procedure utilizes acetyl chloride as the acylating agent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. prepchem.com

In a typical procedure, 1,2,3,4-tetrahydroquinoline and triethylamine are dissolved in an inert solvent like diethyl ether. Acetyl chloride is then added to the solution, leading to a rapid reaction to form this compound. prepchem.com The reaction mixture is subsequently worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and removal of the solvent to yield the final product. prepchem.com

| Reactants | Reagents | Solvent | Product | Ref. |

| 1,2,3,4-Tetrahydroquinoline | Acetyl chloride, Triethylamine | Ether | This compound | prepchem.com |

Cyclization Reactions for Constructing the N-Acylated Tetrahydroquinoline Core

An alternative to direct acylation is the construction of the N-acylated tetrahydroquinoline ring system through various cyclization strategies. These methods often offer greater control over the substitution pattern of the final product and allow for the synthesis of more complex derivatives.

Povarov Reaction-Based Syntheses of Tetrahydroquinolines and N-Acylated Variants

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, involving a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene. nih.govsci-rad.com This reaction can be adapted to produce N-acylated tetrahydroquinolines by using appropriate starting materials or by subsequent N-functionalization. The reaction is often catalyzed by Lewis or Brønsted acids. sci-rad.com

In a multi-component fashion, anilines, aldehydes, and alkenes can be combined to generate the tetrahydroquinoline core in a single step. rsc.orgresearchgate.net By choosing an aniline (B41778) that is already N-acylated or by using a dienophile that can introduce or be converted to an N-acyl group, this methodology can be applied to the synthesis of the target compounds. For instance, a tandem Polonovski–Povarov sequence has been developed for the synthesis of diversely functionalized tetrahydroquinolines from N,N-dimethylaniline N-oxides and various electron-rich olefins. researchgate.net

Bischler–Napieralski Cyclization and Analogous Approaches to N-Acylated Ring Systems

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org While this reaction directly leads to dihydroisoquinolines, it represents an important analogous approach for the construction of N-acylated heterocyclic systems. rsc.orgresearchgate.net The resulting 3,4-dihydroisoquinolines can then be reduced to the corresponding tetrahydroisoquinolines. rsc.orgresearchgate.net

The mechanism is believed to proceed through an electrophilic aromatic substitution, where the amide carbonyl is activated by the dehydrating agent, followed by cyclization onto the electron-rich aromatic ring. organic-chemistry.orgwikipedia.org The choice of reaction conditions and the nature of the substituents on the aromatic ring can significantly influence the outcome of the reaction. wikipedia.orgorganic-chemistry.org This strategy can be conceptually extended to the synthesis of N-acylated tetrahydroquinolines by designing appropriate precursors that would favor the formation of the six-membered quinoline (B57606) ring system.

Intramolecular Hydroamination Reactions

Intramolecular hydroamination of unsaturated amines provides a direct and atom-economical route to nitrogen-containing heterocycles. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines has been shown to be an effective method for constructing tetrahydroquinolines. researchgate.netorganic-chemistry.org

This tandem reaction is typically catalyzed by a gold complex, which acts as a π-Lewis acid to activate the alkyne for the initial hydroamination step. organic-chemistry.org The resulting intermediate then undergoes a transfer hydrogenation to yield the saturated tetrahydroquinoline ring. This method offers good substrate compatibility and high efficiency under relatively mild conditions. organic-chemistry.org While this approach directly yields N-substituted tetrahydroquinolines, the N-substituent can be an acyl group or a precursor that can be converted to an acetyl group in a subsequent step.

Oxidative Cyclization Methodologies, including Mn(III)-Based Systems

Oxidative cyclization reactions offer another avenue for the synthesis of the tetrahydroquinoline scaffold. These reactions typically involve the oxidation of a suitable precursor to generate a reactive intermediate that undergoes cyclization. For example, a redox-neutral reaction combining a photocatalyst with a cobaloxime catalyst can achieve the oxidative cyclization of tertiary anilines to form tetrahydroquinolines. nih.gov

Manganese-based catalysts have also been employed in the synthesis of tetrahydroquinolines. A manganese PN³ pincer complex has been used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.govacs.orgnih.gov This process involves the temporary removal of hydrogen from the alcohol to form a carbonyl compound, which then reacts with the amino alcohol, followed by the return of the hydrogen to complete the cyclization and reduction sequence. nih.govacs.org

[4+2] Annulation Strategies for Tetrahydroquinoline Derivatives

[4+2] annulation reactions, which are mechanistically related to the Diels-Alder reaction, are a powerful strategy for the construction of six-membered rings. Several methods have been developed for the synthesis of tetrahydroquinolines using this approach. One such method involves the reaction of in situ generated p-quinone methides with nitroalkenes in a formal [4+2] annulation. acs.org This cascade reaction is promoted by an oxidant like manganese dioxide. acs.org

Another approach utilizes the K₂S₂O₈-induced [4+2] annulation of tertiary anilines and alkenes to construct tetrahydroquinolines under mild, transition-metal-free conditions. acs.org Additionally, highly diastereoselective syntheses of tetrahydroquinoline derivatives have been achieved through the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. nih.gov These methods provide access to a variety of substituted tetrahydroquinolines, which can be N-acylated in a subsequent step if the N-acyl group is not already present.

Reduction of Quinoline Derivatives to Access Tetrahydroquinoline Scaffolds

The reduction of the quinoline ring system is a fundamental approach to obtaining the tetrahydroquinoline core structure. Subsequent or in-situ N-acylation then furnishes the desired this compound and its analogs.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a classical and widely employed method for the reduction of quinolines to their tetrahydro derivatives. A noteworthy advancement in this area is the development of one-pot procedures that combine the reduction and N-acetylation steps, thereby enhancing synthetic efficiency.

One such efficient and convenient method involves a palladium-catalyzed reductive system. This system utilizes sodium hydride as a hydrogen donor and acetic anhydride (B1165640) as both an activator and the acetyl source. bohrium.comthieme-connect.comorganic-chemistry.org This transfer hydrogenation and acetylation process is applicable to a broad spectrum of N-heteroarenes, including quinoline. The reaction typically proceeds under mild conditions, offering good to excellent yields of the corresponding N-acetylated saturated heterocycles. bohrium.comorganic-chemistry.org

The optimized conditions for this one-pot reaction generally involve the use of a palladium catalyst, such as palladium(II) chloride, in a solvent like 1,4-dioxane (B91453) at a moderate temperature. organic-chemistry.org Mechanistic studies suggest that the reaction is initiated by the N-acetylation of the quinoline, which activates the heterocyclic system towards reduction. This is followed by a palladium-hydride mediated transfer hydrogenation. organic-chemistry.org This method circumvents the need for high-pressure gaseous hydrogen, presenting a safer and more practical alternative. organic-chemistry.org

Table 1: Palladium-Catalyzed One-Pot Hydrogenation and N-Acetylation of Quinoline

| Catalyst | Hydrogen Donor | Acetyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂ | NaH | Ac₂O | 1,4-Dioxane | 60 | High | organic-chemistry.org |

| Pd(OAc)₂ | NaH | Ac₂O | 1,4-Dioxane | 60 | High | organic-chemistry.org |

Asymmetric Reduction Techniques for Chiral N-Acylated Tetrahydroquinolines

The synthesis of enantiomerically pure N-acylated tetrahydroquinolines is of significant interest due to the stereospecific interactions of chiral molecules in biological systems. Asymmetric reduction of quinolines or their derivatives is a primary strategy to achieve this. While many approaches focus on the asymmetric hydrogenation of the parent quinoline followed by N-acylation, methods involving the reduction of N-acylated precursors are also being explored.

The asymmetric hydrogenation of N-Boc or N-Ac substituted indoles has been successfully demonstrated, suggesting the feasibility of applying similar strategies to N-acylated quinolines. dicp.ac.cn Chiral iridium complexes, particularly those with N,P ligands derived from ferrocenyloxazolines, have proven effective for the asymmetric hydrogenation of quinoline derivatives, achieving high enantioselectivities. dicp.ac.cn The optimization of reaction conditions, including solvent and hydrogen pressure, is crucial for achieving high conversions and enantiomeric excesses. dicp.ac.cn

Furthermore, chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes are highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. dicp.ac.cnnih.gov These catalyst systems can operate in various solvents, including environmentally benign options like ionic liquids and water, and can be recycled. dicp.ac.cnnih.gov The substrate can be activated by forming quinolinium salts in situ using Brønsted acids or chloroformates, which facilitates the hydrogenation process. dicp.ac.cndicp.ac.cn

Table 2: Catalysts for Asymmetric Hydrogenation of Quinolines and Related Heterocycles

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂/(S,SP)-ferrocenyloxazoline-N,P ligand/I₂ | 2-Alkyl-substituted quinolines | Mild conditions, high yields | Up to 92% | dicp.ac.cn |

| Cationic Ru(II)/η⁶-arene-diamine complexes | Various quinoline derivatives | High efficiency, recyclable, works in green solvents | Up to 99% | dicp.ac.cnnih.gov |

| Ir/MeO-BIPHEP/I₂ | Quinolines | Catalyst activation with iodine | High | dicp.ac.cn |

| Ir/diphosphine with Brønsted acid | Quinolines and Quinoxalines | Substrate activation with catalytic acid | Up to 92% | dicp.ac.cn |

Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach for the formation of C-N and C-C bonds. thieme-connect.comnih.govnih.gov This strategy typically involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to generate a reactive carbonyl intermediate. This intermediate then participates in a subsequent reaction, such as condensation with an amine, before the "borrowed" hydrogen is returned to the system by the catalyst to effect a reduction. thieme-connect.com

In the context of tetrahydroquinoline synthesis, this methodology can be applied to the reaction of 2-aminobenzyl alcohols with other alcohols. A manganese(I) PN³ pincer complex has been shown to effectively catalyze this one-pot cascade reaction. thieme-connect.comnih.govnih.gov The process involves the dehydrogenation of the secondary alcohol to a ketone, which then undergoes a condensation reaction with the 2-aminobenzyl alcohol, followed by cyclization and subsequent reduction of the resulting quinoline intermediate to the tetrahydroquinoline. thieme-connect.comacs.org This method is highly atom-efficient, with water being the only byproduct. thieme-connect.comnih.gov While this method directly produces N-unsubstituted tetrahydroquinolines, it sets the stage for a subsequent N-acetylation step to yield the target compound.

Table 3: Manganese-Catalyzed Borrowing Hydrogen Synthesis of Tetrahydroquinolines

| Catalyst | Reactant 1 | Reactant 2 | Base | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Mn(I) PN³ pincer complex | 2-Aminobenzyl alcohol | Secondary alcohols | KH/KOH | 120 | Atom-economical, one-pot cascade | thieme-connect.comnih.gov |

Dearomative Functionalization of Quinolines

Dearomative functionalization offers a powerful strategy for converting flat, aromatic quinolines into three-dimensionally complex tetrahydroquinoline structures with the concurrent installation of new functional groups. This approach often involves the activation of the quinoline ring, typically by N-alkylation or N-acylation, to form a quinolinium salt. This activation renders the ring susceptible to nucleophilic attack and subsequent functionalization.

A mild protocol for the reductive functionalization of N-activated quinolinium salts has been developed that can proceed under transition-metal-free conditions or with very low loadings of a rhodium catalyst. pku.edu.cn In this process, the quinolinium salt is reduced by a hydride source, such as a formic acid/triethylamine mixture, to generate a reactive enamine intermediate in situ. This enamine can then be trapped by a variety of electrophiles, leading to the formation of functionalized tetrahydroquinolines. This cascade reaction allows for the construction of complex molecular architectures in a single synthetic operation. While this method typically introduces substituents at other positions of the tetrahydroquinoline ring, the initial N-activation is a key step towards N-acylated products.

More recent developments have shown the divergent synthesis of functionalized tetrahydroquinolines through a carbonucleophilic 1,4-addition-induced dearomatization of quinolinium salts. nih.gov Furthermore, visible-light-driven dearomative triple elementalization of quinolines has been reported, showcasing the potential for complex functionalizations. nih.gov

Multicomponent Reaction (MCR) Strategies for N-Acylated Tetrahydroquinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov

One-Pot Mannich Reactions

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govwikipedia.org This reaction can be adapted for the synthesis of N-substituted tetrahydroquinolines.

In a typical application for the synthesis of N-Mannich bases of tetrahydroquinoline, 1,2,3,4-tetrahydroquinoline itself serves as the active hydrogen component (specifically, the N-H proton). nih.gov The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which then electrophilically attacks the nitrogen of the tetrahydroquinoline. This one-pot, three-component condensation is typically performed under reflux conditions in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov This methodology provides a direct route to N-aminomethylated tetrahydroquinolines, which are structurally related to this compound. By selecting appropriate starting materials, this strategy can be a versatile tool for creating a library of N-substituted tetrahydroquinoline derivatives.

Table 4: One-Pot Mannich Reaction for N-Substituted Tetrahydroquinolines

| Active Hydrogen Compound | Aldehyde | Amine | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Formaldehyde | Various primary/secondary amines | Ethanol | Reflux | N-Mannich bases | nih.gov |

Domino Knoevenagel/Hetero Diels-Alder Reactions

A powerful and efficient strategy for the synthesis of complex heterocyclic systems, including N-acylated tetrahydroquinolines, is the use of domino reactions. These one-pot sequences, also known as tandem or cascade reactions, combine multiple transformations without the need for isolating intermediates, thereby increasing efficiency and reducing waste. One such elegant approach involves a domino Knoevenagel condensation followed by a hetero-Diels-Alder reaction.

While direct examples for the synthesis of this compound using this specific domino reaction are not extensively reported, the general principles of this methodology can be applied. The reaction sequence would typically begin with the Knoevenagel condensation between an N-acetylated o-aminobenzaldehyde derivative and a suitable active methylene (B1212753) compound. This in situ generated electron-deficient alkene (dienophile) would then undergo an intramolecular hetero-Diels-Alder reaction with a diene moiety tethered to the N-acyl group or another part of the molecule. The subsequent cyclization would lead to the formation of the tetrahydroquinoline ring system. The versatility of this method lies in the ability to vary the starting materials to introduce a wide range of substituents on the resulting tetrahydroquinoline scaffold.

Enantioselective and Diastereoselective Syntheses of Optically Active this compound Derivatives

The biological activity of many tetrahydroquinoline derivatives is highly dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Chemoenzymatic Kinetic Resolution Employing Biocatalysts (e.g., Lipases, Acyltransferases)

Chemoenzymatic kinetic resolution (EKR) has emerged as a valuable tool for obtaining enantiomerically enriched compounds. This technique utilizes enzymes, most commonly lipases, to selectively acylate or deacylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly attractive due to their broad substrate scope, high enantioselectivity, and mild reaction conditions.

In the context of this compound derivatives, EKR can be applied to resolve racemic alcohols possessing the tetrahydroquinoline moiety. For instance, the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols has been successfully achieved using immobilized lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Burkholderia cepacia lipase (BCL). researchgate.netmdpi.com In these resolutions, vinyl acetate (B1210297) is often used as an irreversible acyl donor. The lipase selectively acylates one enantiomer, yielding an enantiomerically enriched acetate and the corresponding unreacted alcohol of the opposite configuration. researchgate.netmdpi.com High enantiomeric excesses (>99% ee) and enantioselectivity values (E-values) up to 328 have been reported. researchgate.netmdpi.com

Engineered acyltransferases from Mycobacterium smegmatis (MsAcT) have also been employed as biocatalysts for these transformations. researchgate.netmdpi.com While lipases generally exhibit higher enantioselectivity, MsAcT-catalyzed reactions can proceed at significantly faster rates. researchgate.netmdpi.com

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | E-value | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CAL-B) | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (S)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | 98% | >200 | mdpi.comresearchgate.net |

| Amano PS-IM (BCL) | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (R)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-yl acetate | 99% | >200 | mdpi.comresearchgate.net |

Chiral Auxiliary and Asymmetric Catalysis Approaches

Beyond enzymatic methods, the use of chiral auxiliaries and asymmetric catalysis provides powerful strategies for the enantioselective synthesis of tetrahydroquinolines.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the nitrogen atom or another part of the molecule to control the stereochemical outcome of a key bond-forming reaction, such as a cyclization or an addition reaction. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern organic synthesis. For the synthesis of optically active tetrahydroquinolines, various catalytic systems have been developed. These include chiral phosphoric acid catalysts, which can promote enantioselective cyclizations and reductions. Bifunctional thiourea (B124793) catalysts have also been employed in asymmetric tandem reactions to produce substituted tetrahydroquinolines with high enantioselectivities (up to >99% ee) and diastereoselectivities. nih.gov Furthermore, transition metal catalysts, such as those based on iridium or rhodium, in combination with chiral ligands, are effective for the asymmetric hydrogenation of quinolines to afford chiral tetrahydroquinolines.

Regioselective Functionalization Strategies on the this compound Scaffold

The functionalization of the this compound scaffold at specific positions is crucial for modulating its biological activity and for the synthesis of more complex molecules. Regioselective reactions are therefore highly sought after.

Regioselective Nitration Studies

The nitration of the aromatic ring of tetrahydroquinoline is a key transformation for introducing a nitro group, which can be further converted into other functional groups. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituent on the nitrogen atom.

A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has revealed that the protecting group plays a critical role in directing the position of nitration. researchgate.net When the nitrogen is unprotected, nitration in acidic conditions leads to the N-protonated species, which directs nitration primarily to the 7-position. However, by protecting the nitrogen with an acetyl or another electron-withdrawing group, the electronic properties of the aromatic ring are altered. For N-acylated tetrahydroquinolines, nitration can be directed to the 6-position with high regioselectivity. researchgate.net The choice of nitrating agent and reaction temperature are also crucial factors in controlling the outcome of the reaction. researchgate.net

| N-Protecting Group | Nitrating Agent | Temperature | Major Isomer | Reference |

|---|---|---|---|---|

| Trifluoroacetyl | HNO₃/H₂SO₄ | -25 °C | 6-nitro | researchgate.net |

| Acetyl | HNO₃/Ac₂O | -10 °C | 6-nitro | researchgate.net |

Directed Bromination and Other Halogenation Methods

The introduction of a halogen atom, such as bromine, onto the tetrahydroquinoline ring provides a handle for further synthetic modifications, for example, through cross-coupling reactions. The regioselectivity of bromination is influenced by the N-acetyl group.

The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid has been shown to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net However, when the nitrogen is substituted, for instance with a chloroacetyl group, selective bromination at the 6-position can be achieved under various conditions. researchgate.net This suggests that the N-acyl group can direct the electrophilic substitution to the para-position.

Other brominating agents, such as N-bromosuccinimide (NBS), can also be employed. The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with NBS can lead to a mixture of di- and tribrominated products, and in some cases, oxidation to the corresponding quinoline can occur. researchgate.net Careful control of the reaction conditions is therefore essential to achieve the desired regioselective halogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of this compound provide the initial and fundamental data for structural verification. The N-acetyl group significantly influences the chemical shifts of the nearby protons and carbons compared to the parent 1,2,3,4-tetrahydroquinoline molecule. The electron-withdrawing nature of the acetyl carbonyl group deshields the protons on the adjacent C2 and, to a lesser extent, the benzylic C4 methylene groups.

In the ¹H NMR spectrum, the protons of the methylene groups at C2, C3, and C4 typically appear as multiplets due to spin-spin coupling. The protons at C2 (adjacent to the nitrogen) are shifted downfield relative to those in the parent tetrahydroquinoline. The aromatic protons exhibit characteristic shifts and coupling patterns consistent with a substituted benzene (B151609) ring. The acetyl methyl protons appear as a sharp singlet, typically in the range of 2.1-2.3 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group gives a characteristic signal in the downfield region (168-171 ppm). lookchem.comnih.gov The carbons of the heterocyclic ring (C2, C3, C4) and the aromatic ring (C4a, C5, C6, C7, C8, C8a) can be assigned based on their chemical shifts and by comparison with data from related structures. oregonstate.educhemicalbook.comlibretexts.org The presence of the acetyl group causes a downfield shift for the adjacent C2 and C8a carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table is predictive and based on known substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 (-CH₂-) | ~3.8 (t) | ~45 |

| 3 (-CH₂-) | ~1.9 (m) | ~24 |

| 4 (-CH₂-) | ~2.7 (t) | ~27 |

| 5 (-CH=) | ~7.1-7.3 (m) | ~126 |

| 6 (-CH=) | ~7.1-7.3 (m) | ~128 |

| 7 (-CH=) | ~7.1-7.3 (m) | ~126 |

| 8 (-CH=) | ~7.1-7.3 (m) | ~124 |

| 4a (C) | - | ~129 |

| 8a (C) | - | ~138 |

| C=O | - | ~170 |

| -CH₃ | ~2.2 (s) | ~22 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous assignment and complete structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show a clear correlation between the protons on C2 and C3, and between C3 and C4, confirming the aliphatic spin system. Correlations among the aromatic protons would also be visible, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-4 bonds) ¹H-¹³C correlations. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The acetyl methyl protons to the amide carbonyl carbon (C=O).

The C2 protons to the C4 and C8a carbons.

The C4 protons to the C2, C5, and C4a carbons.

The aromatic protons to their neighboring carbons and across the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly useful for conformational analysis. For instance, it can show correlations between the C2 protons and the C8 aromatic proton, confirming the geometry of the ring fusion. It is also instrumental in studying the spatial relationship between the two conformers (rotamers) arising from amide bond rotation. lookchem.com

Key Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4 | Confirms aliphatic chain connectivity. |

| HSQC | H2/C2, H3/C3, H4/C4, H(acetyl)/C(acetyl) etc. | Assigns all protonated carbons. |

| HMBC | H(acetyl) → C=O; H2 → C4, C8a; H4 → C5, C4a | Confirms acetyl group placement and ring fusion. |

| NOESY | H2 ↔ H8; H4 ↔ H5 | Provides conformational and stereochemical details. |

A key structural feature of this compound is the amide bond formed between the nitrogen (N1) and the acetyl group. Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This restricted rotation can give rise to two distinct planar conformers, often referred to as rotamers or atropisomers. lookchem.com

At room temperature, if the rate of interconversion between these rotamers is slow on the NMR timescale, the spectrum will show a doubling of signals for the nuclei near the amide bond (e.g., C2, C8, C8a, and the acetyl methyl group). lookchem.com If the interconversion is fast, averaged signals are observed. If the rate is intermediate, broad and poorly resolved peaks will be seen.

Variable Temperature (VT) NMR is the definitive technique for studying this dynamic process.

At low temperatures, the interconversion is slowed or stopped, resulting in sharp, distinct signals for both rotamers, allowing for their individual characterization.

As the temperature is increased, the signals for the two rotamers broaden and eventually coalesce into a single, sharp, time-averaged signal at a specific temperature known as the coalescence temperature. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier of the amide bond. Similar studies on N-acetyl-tetrahydroisoquinolines have revealed high kinetic barriers to rotation, demonstrating the stability of the individual rotamers at ambient temperatures. lookchem.com

Operando NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. rsc.org This technique is invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.

For this compound, operando NMR could be employed to study its synthesis, for example, by the acetylation of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride. By acquiring spectra continuously, one could:

Track the disappearance of the starting material (1,2,3,4-tetrahydroquinoline) signals.

Observe the appearance and concentration increase of the this compound product signals over time.

Identify any unstable intermediates or byproducts that may form during the reaction.

Obtain kinetic data to determine reaction rates and orders.

Studies on the synthesis of substituted tetrahydroquinolines have successfully used operando NMR to elucidate complex reaction networks, identifying multiple transient intermediates that would be missed by conventional offline analysis. rsc.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 175.23 g/mol ), Electron Ionization (EI-MS) would produce a molecular ion peak (M⁺˙) at m/z 175.

The fragmentation is dictated by the most stable resulting ions and neutral losses. The most characteristic fragmentation pathways would include:

Alpha-cleavage: The most prominent fragmentation is often the cleavage of the bond between the nitrogen and the carbonyl carbon, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of an acetyl radical (•COCH₃, 43 Da). The loss of the acetyl radical would generate a stable ion at m/z 132, corresponding to the 1,2,3,4-tetrahydroquinolinium ion. researchgate.netmjcce.org.mk

Fragmentation of the Tetrahydroquinoline Ring: The resulting m/z 132 ion can undergo further fragmentation characteristic of the tetrahydroquinoline ring itself. This often involves a retro-Diels-Alder (rDA) reaction, leading to the loss of ethene (C₂H₄, 28 Da) to give a fragment at m/z 104. researchgate.net Another common fragmentation is the loss of a hydrogen atom to form a stable, aromatic quinolinium-type ion at m/z 131.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - COCH₃]⁺ | Loss of acetyl radical via α-cleavage. |

| 131 | [M - COCH₃ - H]⁺ | Loss of H• from the m/z 132 fragment. |

| 117 | [M - COCH₃ - CH₃]⁺ | Loss of methyl radical from the heterocyclic ring. |

| 104 | [C₈H₆N]⁺ | Retro-Diels-Alder fragmentation of m/z 132 (loss of ethene). |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectra are dominated by absorptions from the amide, aromatic, and aliphatic moieties.

Amide Group: The most characteristic absorption is the strong C=O stretching band of the tertiary amide, which typically appears in the range of 1650-1680 cm⁻¹. nih.govacs.org The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of absorptions, typically in the 1500-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene ring.

Aliphatic Moieties: The C-H stretching vibrations of the methylene groups (C2, C3, C4) and the acetyl methyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending (scissoring and rocking) vibrations for these groups are found in the 1350-1470 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650 - 1680 | C=O Stretch | Tertiary Amide |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1350 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1250 - 1350 | C-N Stretch | Amide |

| 700 - 900 | C-H Bend (out-of-plane) | Aromatic |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This powerful analytical technique has been applied to several derivatives of this compound, providing invaluable insights into their molecular geometry and intermolecular interactions.

Detailed crystallographic studies on these derivatives reveal the impact of substituent groups on the conformation of the tetrahydroquinoline ring system. For instance, the analysis of a hexahydroquinoline derivative, (4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline, provides specific data on its crystal packing and molecular dimensions. researchgate.net

Furthermore, extensive crystallographic work has been conducted on more complex isoquinoline (B145761) derivatives, which share the core acetylated nitrogen-containing heterocyclic structure. One such example is 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. nih.gov The study of this compound revealed that the cyclohexene (B86901) ring of the tetrahydroisoquinoline moiety adopts a non-planar conformation. The two 4-chlorophenyl groups are positioned on one side of the bicyclic system, while the hydroxyl and acetyl groups are located on the opposite side. A notable feature is an intramolecular O—H⋯O hydrogen bond that influences the orientation of the acetyl group. In the crystal lattice, molecules are linked into chains along the c-axis direction through N—H⋯O hydrogen bonds. nih.gov

Another closely related derivative, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, has also been characterized by X-ray crystallography. In this molecule, the phenyl substituents are found on opposite sides of the mean plane of the isoquinoline unit. The crystal packing is stabilized by a network of N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds, which form corrugated layers. nih.gov

The crystallographic data for a representative derivative, (4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline, is summarized in the table below. researchgate.net

| Compound | (4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline |

| Chemical Formula | C13H19NO2 |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| a (Å) | 8.399(2) |

| b (Å) | 17.386(5) |

| c (Å) | 9.043(2) |

| β (°) ** | 113.872(4) |

| Volume (ų) ** | 1207.6 |

| Z | 4 |

| Rgt(F) | 0.054 |

| wRref(F²) | 0.167 |

| T (K) | 213 |

Reactivity and Reaction Mechanisms of 1 Acetyl 1,2,3,4 Tetrahydroquinoline

Mechanistic Investigations of N-Acylation Reactions

The formation of 1-Acetyl-1,2,3,4-tetrahydroquinoline is most commonly achieved through the N-acylation of its precursor, 1,2,3,4-tetrahydroquinoline (B108954). This transformation is a classic example of nucleophilic acyl substitution.

The reaction mechanism initiates with the lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. This attack forms a tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, like triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct that is formed. prepchem.com The final step involves the collapse of the tetrahedral intermediate, where the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group, yielding the stable amide product, this compound.

A typical laboratory synthesis involves dissolving 1,2,3,4-tetrahydroquinoline and triethylamine in a solvent like ether, followed by the addition of acetyl chloride. prepchem.com The mixture is stirred and then worked up to isolate the final product. prepchem.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The general mechanism proceeds in two steps: the aromatic ring's pi system attacks an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration: A thorough investigation into the nitration of N-protected tetrahydroquinolines has shown that regioselectivity is highly dependent on the protecting group and reaction conditions. For N-acetyl and N-trifluoroacetyl derivatives, nitration occurs preferentially at the C6 and C8 positions. researchgate.net A detailed NMR study was essential to unequivocally characterize the different nitro isomers formed. researchgate.net Computational studies, using density functional theory (DFT), have supported these experimental findings by analyzing the stability of the sigma complexes for substitution at all possible positions. researchgate.net

Friedel-Crafts Acylation: Studies on the Friedel-Crafts acylation of N-protected 1,2,3,4-tetrahydroquinolines have demonstrated that the regioselectivity can be controlled by the choice of the N-protective group. rsc.org For N-acetyl derivatives, acylation typically occurs at the C6 position. The reaction involves an acylium ion electrophile, generated from an acyl chloride and a Lewis acid like aluminum chloride, which is then attacked by the aromatic ring. sigmaaldrich.comorganic-chemistry.org Molecular orbital calculations of the Lewis acid-coordinated substrate have provided a rational explanation for the observed regioselectivity. rsc.org

| Reaction | N-Protecting Group | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | Acetyl, Trifluoroacetyl | 6-nitro and 8-nitro isomers | researchgate.net |

| Friedel-Crafts Acylation | Acetyl | 6-acyl isomer | rsc.org |

Nucleophilic Substitution Reactions Involving the Acetyl Moiety

The acetyl group of this compound contains an electrophilic carbonyl carbon, characteristic of amides. This site is susceptible to attack by nucleophiles. The most common reaction of this type is amide hydrolysis, which can be catalyzed by either acid or base, leading to the removal of the acetyl group and regeneration of 1,2,3,4-tetrahydroquinoline.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule (the nucleophile) then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfers allow for the departure of 1,2,3,4-tetrahydroquinoline as the leaving group (in its protonated form), ultimately yielding acetic acid.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the tetrahydroquinoline anion, which is a poor leaving group but is subsequently protonated by the solvent or during workup. This process is generally less efficient than acid-catalyzed hydrolysis for amides.

Ring-Opening and Ring-Closing Reaction Mechanisms

The stability of the this compound ring system means that ring-opening reactions are uncommon. However, derivatives can undergo such reactions under specific conditions. For instance, a base-catalyzed ring cleavage was observed for a 3-cyano-3-methyl derivative of 4-oxo-1,2,3,4-tetrahydroquinoline during an attempted Stobbe condensation.

Conversely, ring-closing reactions are fundamental to the synthesis of the tetrahydroquinoline core itself. These are typically intramolecular cyclization reactions. A variety of domino or cascade reactions have been developed for the efficient synthesis of the tetrahydroquinoline skeleton from acyclic precursors. nih.gov These methods often involve an intramolecular electrophilic aromatic substitution, where a side chain containing an electrophilic center is attacked by the aromatic ring. For example, Lewis acid-catalyzed retrocycloadditions can generate 2-amidoacroleins that undergo concomitant regioselective electrophilic aromatic substitution to form the heterocyclic ring. nih.gov

Detailed Catalytic Cycles in this compound Synthesis

While the final N-acetylation step is typically a stoichiometric reaction, the synthesis of the 1,2,3,4-tetrahydroquinoline precursor often relies on sophisticated catalytic cycles. These methods provide efficient and often stereoselective routes to the core structure.

Catalytic Hydrogenation: The most direct synthesis of 1,2,3,4-tetrahydroquinoline is the hydrogenation of quinoline (B57606). wikipedia.org This is frequently achieved using heterogeneous catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalytic cycle involves the adsorption of both hydrogen and the quinoline substrate onto the metal surface. Hydrogen atoms are added across the double bonds of the nitrogen-containing ring, leading to its saturation.

Domino Reduction-Cyclization: Catalytic reduction can also be used in domino sequences to build the ring system from acyclic precursors. For instance, the catalytic reduction of a nitro group on a suitably substituted aromatic ketone can initiate a cascade. The cycle begins with the reduction of the nitro group to an amine by a catalyst like 5% Pd/C. This newly formed amine then undergoes intramolecular condensation with the ketone to form a cyclic imine, which is subsequently reduced in situ by the same catalytic system to yield the final tetrahydroquinoline product. nih.gov

| Catalytic Method | Precursor | Catalyst System | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Quinoline | Pd/C, H₂ | Surface adsorption and stepwise hydrogenation of the pyridine (B92270) ring. | wikipedia.org |

| Domino Reduction-Reductive Amination | 2-Nitroarylketones | 5% Pd/C, H₂ | Nitro reduction → intramolecular imine formation → imine reduction. | nih.gov |

Computational and Theoretical Studies on 1 Acetyl 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Acetyl-1,2,3,4-tetrahydroquinoline, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and relative stability.

Theoretical studies on related tetrahydroquinoline and tetrahydroisoquinoline derivatives often employ DFT methods, such as B3LYP with basis sets like 6-311++G** or 6-31++G**, to achieve a high level of accuracy. tandfonline.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. The stability of the molecule is assessed by analyzing its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the calculated structure corresponds to a true energy minimum.

For this compound, the acetyl group's orientation relative to the tetrahydroquinoline ring system is a key structural feature that influences its electronic properties and steric profile. DFT calculations can determine the most stable conformation by exploring the potential energy surface associated with the rotation around the N-C(acetyl) bond.

Table 1: Representative DFT-Calculated Parameters for Tetrahydroquinoline Derivatives

| Parameter | Typical Calculated Value Range | Significance |

| Total Energy (Hartree) | Varies based on method and basis set | Lower energy indicates higher stability. |

| Dipole Moment (Debye) | 1-4 D | Indicates the overall polarity of the molecule. |

| N-C(acetyl) Bond Length (Å) | ~1.36 - 1.40 Å | Reflects the amide bond character. |

| C=O Bond Length (Å) | ~1.22 - 1.25 Å | Typical double bond character. |

| Ring Puckering Parameters | Varies | Describes the conformation of the heterocyclic ring. |

Note: The values in this table are representative and based on studies of similar structures. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. schrodinger.comnih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govreddit.com In the context of this compound, the distribution of the HOMO and LUMO provides insights into its electrophilic and nucleophilic sites. The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the acetyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap can be correlated with the molecule's ability to participate in charge transfer interactions within itself or with other molecules. researchgate.net This analysis is crucial for understanding its reaction mechanisms and designing derivatives with tailored reactivity.

Table 2: Conceptual DFT Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the nature of bonding in a molecule. tandfonline.com It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized natural bond orbitals.

For this compound, NBO analysis can elucidate key intramolecular interactions, such as:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, the interaction between the lone pair of the nitrogen atom (nN) and the antibonding orbital of the carbonyl group (π*C=O) can be quantified. This interaction contributes to the partial double bond character of the N-C(acetyl) bond and influences the rotational barrier around it.

Charge Delocalization: NBO analysis provides a detailed picture of how charge is distributed across the molecule. It can reveal the extent of electron delocalization from the nitrogen atom into the aromatic ring and the acetyl group, which is crucial for understanding the molecule's reactivity and spectroscopic properties.

Hydrogen Bonding: While less common for this specific molecule, NBO analysis can identify and quantify weak intramolecular hydrogen bonds if present in substituted derivatives.

The stabilization energies calculated from NBO analysis provide a quantitative measure of the strength of these intramolecular interactions, offering a deeper understanding of the factors governing the molecule's structure and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. researchgate.netscispace.com

Molecular Docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. researchgate.net This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, derivatives of tetrahydroquinoline have been studied as inhibitors of enzymes like acetylcholinesterase, where docking studies help to elucidate the binding mode within the enzyme's active site. researchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. tandfonline.commdpi.com Starting from the docked pose, an MD simulation can assess the stability of the complex and reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for a more accurate estimation of binding affinity and for understanding the mechanism of action at a molecular level.

Table 3: Common Biological Targets for Tetrahydroquinoline Derivatives Investigated by Molecular Docking

| Target Protein | Therapeutic Area | Key Interactions Observed |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | π-π stacking, hydrogen bonds, hydrophobic interactions. researchgate.net |

| HIV-1 Reverse Transcriptase | Antiviral | Hydrophobic interactions within the non-nucleoside binding pocket. scispace.com |

| Lysine-specific demethylase 1 (LSD1) | Anticancer | Hydrogen bonds and hydrophobic interactions. mdpi.com |

| Various Kinases (e.g., CDK5A1) | Anticancer | Hydrogen bonding and π-π interactions. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are developed by correlating calculated molecular descriptors (physicochemical properties or theoretical parameters) with experimentally determined biological activities. iiarjournals.orgnih.gov

For a class of compounds like tetrahydroquinolines, QSAR studies can be employed to:

Predict the biological activity of newly designed, unsynthesized derivatives.

Identify the key molecular features that are important for a specific biological activity.

Optimize lead compounds to enhance their potency and reduce potential toxicity.

The process involves generating a set of molecular descriptors for each compound in a training set, which can include steric, electronic, and hydrophobic parameters. These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that can predict the activity of compounds in a test set. Studies on related tetrahydroisoquinoline derivatives have successfully used QSAR to analyze tumor-specificity by correlating descriptors like water-accessible surface area with cytotoxic concentrations. iiarjournals.orgnih.gov

Theoretical Studies on Regioselectivity and Stereoselectivity in Synthesis

Computational methods are highly effective in predicting and explaining the outcomes of chemical reactions, particularly with respect to regioselectivity and stereoselectivity.

Regioselectivity: In reactions where a substituent can be introduced at multiple positions on the this compound scaffold, theoretical calculations can predict the most likely site of reaction. For example, in electrophilic aromatic substitution reactions, the regioselectivity is governed by the electron density at different positions of the aromatic ring. By calculating parameters such as atomic charges, Fukui functions, or the energies of reaction intermediates (sigma complexes), it is possible to rationalize and predict the observed product distribution. A study on the nitration of N-protected tetrahydroquinolines demonstrated that computational analysis of the stability of reaction intermediates accurately predicted the experimentally observed regioselectivity. researchgate.net

Stereoselectivity: Many synthetic routes to tetrahydroquinolines can generate chiral centers, leading to the formation of stereoisomers. researchgate.netnih.gov Theoretical calculations can be used to model the transition states of the reactions leading to these stereoisomers. The relative energies of the transition states can predict which stereoisomer will be formed preferentially. This is particularly relevant in asymmetric synthesis, where chiral catalysts or auxiliaries are used to control the stereochemical outcome. Understanding the transition state geometries and the non-covalent interactions that stabilize them is key to designing more efficient and selective synthetic methods.

Biological Activities and Medicinal Chemistry Research of 1 Acetyl 1,2,3,4 Tetrahydroquinoline Derivatives

Pharmacological Profile and Therapeutic Potential of N-Acylated Tetrahydroquinolines

The introduction of an acyl group onto the nitrogen atom of the tetrahydroquinoline core has been shown to profoundly influence its biological activity. This modification can enhance the interaction of these molecules with various biological targets, leading to a broad spectrum of pharmacological effects. The following sections will explore the diverse therapeutic avenues being investigated for this promising class of compounds.

Anticancer Activity, including Apoptosis Induction and Cell Cycle Arrest (e.g., CDK2/CDK9 Inhibition)

The development of novel anticancer agents is a critical area of research, and N-acylated tetrahydroquinolines have shown promise in this domain. While specific studies on 1-acetyl-1,2,3,4-tetrahydroquinoline are limited, research on structurally related tetrahydroquinolinone derivatives has provided valuable insights into their potential mechanisms of action against cancer cells.

One study investigated a series of 8-phenyltetrahydroquinolinone derivatives and found that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxic effects against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further investigation revealed that this compound triggers cell cycle arrest at the G2/M phase, effectively halting cell proliferation. nih.gov This was accompanied by the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways, which are crucial mechanisms for eliminating cancerous cells. nih.gov

In another study, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was found to have antiproliferative activity against HCT-116 colon cancer cells. researchgate.net This compound was observed to inhibit the formation of cancer cell colonies and their migration. researchgate.net The anticancer activity was linked to the induction of significant oxidative stress within the cancer cells, leading to a form of cell death known as autophagy through the PI3K/AKT/mTOR signaling pathway. researchgate.net

Although direct evidence for the inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 by this compound derivatives is still emerging, the related tetrahydroisoquinoline scaffold has yielded potent and selective CDK9 inhibitors. nih.govnih.gov This suggests that the tetrahydroquinoline core could be a valuable starting point for designing novel CDK inhibitors, which are a key target in cancer therapy due to their role in regulating the cell cycle.

Table 1: Anticancer Activity of Selected Tetrahydroquinolinone Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | Cytotoxic | 1.8 | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | Cytotoxic | 2.5 | nih.gov |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Antiproliferative | Not Specified | researchgate.net |

Antimicrobial Properties (e.g., against MRSA, Staphylococcus epidermidis, Mycobacterium tuberculosis)

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to modern medicine. The quinoline (B57606) and tetrahydroisoquinoline scaffolds have demonstrated potential in the development of new antimicrobial agents.

Research into halogenated quinolines has shown their effectiveness in eradicating MRSA persister cells, a dormant subpopulation of bacteria that exhibits high tolerance to conventional antibiotics. Other quinoline derivatives have also displayed potent antibacterial activity against MRSA, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL.

Furthermore, derivatives of the related tetrahydroisoquinoline scaffold have been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A series of 1-substituted tetrahydroisoquinolines demonstrated the ability to inhibit the growth of the H37Rv strain of M. tuberculosis. nih.gov The mechanism of action for these compounds was linked to the inhibition of the ATP-dependent MurE ligase, an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov

While these findings are promising, specific studies on the antimicrobial efficacy of this compound and its N-acylated derivatives against key pathogens like MRSA, Staphylococcus epidermidis, and Mycobacterium tuberculosis are necessary to fully assess their potential in this area.

Antimalarial Activity

Malaria continues to be a major global health issue, and the development of new drugs is crucial to combat the spread of resistant parasite strains. The tetrahydroquinoline core structure has been identified as a valuable scaffold in the search for novel antimalarial compounds.

A notable discovery came from the screening of the Medicines for Malaria Venture (MMV) Pathogen Box, which identified a tetrahydroquinoline derivative, MMV692140, as a promising hit against the blood stage of Plasmodium falciparum. nih.gov This compound displayed an IC50 of 1.8 µM against the 3D7 strain of the parasite. nih.gov Subsequent chemical modifications of this tetrahydroquinoline lead to an analog with a remarkable 30-fold increase in antimalarial potency. nih.gov The molecular target of this class of compounds was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), representing a novel mechanism of action for antimalarial drugs. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to design new tetrahydroisoquinoline analogs with predicted antimalarial activity, further highlighting the potential of this chemical family. nih.gov

Table 2: Antimalarial Activity of a Tetrahydroquinoline Derivative

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| MMV692140 | 3D7 | 1.8 | nih.gov |

Neuroprotective Effects (e.g., reduction of oxidative stress and inflammation)

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons, a process driven by oxidative stress and chronic inflammation. Compounds that can counteract these damaging processes are considered potential neuroprotective agents.

While direct evidence for the neuroprotective effects of this compound is still lacking, research on related structures provides a basis for future investigations. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) and its hydroxylated derivatives have shown that some of these compounds can offer protection to neurons in cellular models. nih.gov

Additionally, compounds like tetrahydrocurcumin, which shares some structural features with the tetrahydroquinoline scaffold, have been shown to protect neuronal cells from oxidative stress by reducing the accumulation of reactive oxygen species and inhibiting key cell death signaling pathways. nih.gov The well-known antioxidant N-acetylcysteine has also been shown to have neuroprotective properties. These findings suggest that N-acylated tetrahydroquinolines may possess the ability to protect neurons from damage, but further research is needed to confirm this potential.

Anti-inflammatory Properties

Chronic inflammation is a contributing factor to a wide range of diseases, making the development of new anti-inflammatory drugs a priority. Tetrahydroquinoline derivatives have shown considerable promise in this area.

A study on a series of tetrahydroquinoline-derived N-Mannich bases demonstrated significant in vitro and in vivo anti-inflammatory activity. mdpi.com Several of these compounds were effective at scavenging nitric oxide (NO), a key inflammatory mediator. One derivative, in particular, was able to scavenge 85% of NO at a concentration of 50 µM. mdpi.com In animal models of inflammation, these compounds showed significant anti-inflammatory effects, comparable to the standard drug acetylsalicylic acid. mdpi.com

Other studies have also reported the in vivo anti-inflammatory activity of various 5,6,7,8-tetrahydroquinoline (B84679) derivatives in rat models of inflammation. unica.it More recently, a series of hybrid N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thiones displayed potent anti-inflammatory effects in a mouse model, with some compounds outperforming the reference drug indomethacin. nih.gov Furthermore, a hybrid molecule combining ibuprofen (B1674241) with 1,2,3,4-tetrahydroquinoline (B108954) has been synthesized and shown to possess significant in vitro anti-inflammatory activity. mdpi.com

Table 3: In Vivo Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

| Compound Class | Animal Model | Activity | Reference |

| Tetrahydroquinoline-derived N-Mannich bases | Rat paw edema | Significant reduction in edema | mdpi.com |

| 5,6,7,8-Tetrahydroquinoline derivatives | Rat carrageenan paw edema | Good anti-inflammatory activity | unica.it |

| N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thiones | Mouse paw edema | Edema inhibition from 52.97% to 68.74% | nih.gov |

Antiviral Activity (e.g., SARS-CoV-2, HIV-RT Inhibition)

The ongoing threat of viral pandemics highlights the critical need for new antiviral drugs. The tetrahydroquinoline scaffold has been explored for its potential to inhibit the replication of viruses such as SARS-CoV-2 and HIV.

SARS-CoV-2: While there are no direct studies on the anti-SARS-CoV-2 activity of this compound, research on the related tetrahydroisoquinoline scaffold has shown promising results. A novel tetrahydroisoquinoline-based heterocyclic compound, designated trans-1 , was found to potently inhibit SARS-CoV-2 replication in vitro. nih.gov In human lung cells, this compound had a half-maximal effective concentration (EC50) of 2.78 µM and was found to act at a post-entry stage of the viral life cycle. nih.gov

HIV-RT Inhibition: The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a crucial target for antiretroviral therapy. A series of novel tetrahydroquinoline derivatives have been identified as potent allosteric inhibitors of HIV-1 RT. These compounds displayed activity in the nanomolar range against both the wild-type enzyme and drug-resistant mutant variants, demonstrating their potential as effective antiviral agents in infected cells.

These findings indicate that the N-acylated tetrahydroquinoline scaffold is a promising platform for the discovery of new antiviral drugs. Further investigation into the antiviral properties of this compound and its derivatives is warranted.

Table 4: Antiviral Activity of a Tetrahydroisoquinoline Derivative against SARS-CoV-2

| Compound | Cell Line | EC50 (µM) | Reference |

| trans-1 | Vero E6 | 3.15 | nih.gov |

| trans-1 | Calu-3 | 2.78 | nih.gov |

Table 5: HIV-1 Reverse Transcriptase Inhibitory Activity of Tetrahydroquinoline Derivatives

| Compound Class | Virus | Target | Activity | Reference |

| Tetrahydroquinoline derivatives | HIV-1 | Reverse Transcriptase | Potent allosteric inhibition |

Enzyme Inhibition (e.g., mTOR, α-Amylase, DNA GyraseB, Kinases)

Derivatives of the tetrahydroquinoline scaffold have demonstrated notable inhibitory activity against a variety of enzymes, highlighting their potential as therapeutic agents.

Hybrid compounds incorporating tetrahydroquinoline (THQ) and isoxazole (B147169) or isoxazoline (B3343090) moieties have been synthesized and evaluated for their ability to inhibit cholinesterases. mdpi.com In vitro assays showed that several of these hybrids are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Notably, certain THQ-isoxazoline hybrids displayed significant, selective inhibitory action against AChE. mdpi.com For instance, compound 5n (with a chloro-substituted phenyl group on the isoxazoline ring) was a standout inhibitor of AChE. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by THQ-Isoxazoline Hybrids

| Compound | R1 Group | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Index (SI) for AChE |

|---|---|---|---|---|

| 5k | OCH3 | < 15.26 | > 100 | > 6.55 |

| 5n | Cl | 4.24 | 21.98 | 5.19 |